4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

Vue d'ensemble

Description

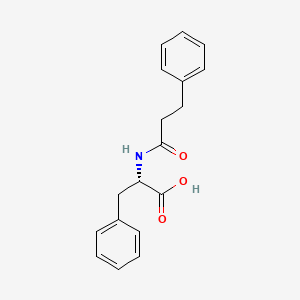

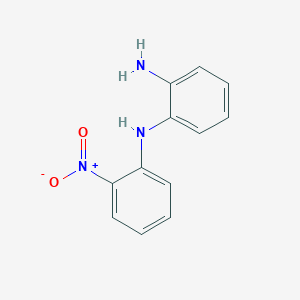

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . It is known for its application as an initiator for stable free radical polymerizations, which allows for accurate control of molecular weight and polydispersity .

Méthodes De Préparation

The synthesis of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a phenylethoxy compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol . The mixture is heated to a temperature range of 50-70°C, and hydrogen peroxide is added dropwise to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal fragmentation at temperatures approaching 140°C, which produces an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical . This compound is also used in oxidation reactions, where it acts as an oxidizing agent in the presence of copper/TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- has a wide range of scientific research applications. In chemistry, it is used as an initiator for stable free radical polymerizations, allowing for precise control over polymer properties . In the industrial sector, it is utilized in the production of polymers and other materials that require controlled polymerization processes .

Mécanisme D'action

The mechanism of action of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves the generation of free radicals. When subjected to thermal fragmentation, it produces an active carbon radical and a nitroxyl radical . These radicals play a crucial role in initiating and controlling polymerization reactions. The molecular targets and pathways involved in its action are primarily related to its ability to generate and stabilize free radicals, which are essential for various chemical processes.

Comparaison Avec Des Composés Similaires

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- can be compared to other similar compounds such as 2,2,6,6-Tetramethyl-4-piperidinol and 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl . While these compounds share structural similarities, 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is unique in its application as an initiator for stable free radical polymerizations . This uniqueness is attributed to its specific molecular structure, which allows for precise control over polymer properties.

Propriétés

Formule moléculaire |

C17H27NO2 |

|---|---|

Poids moléculaire |

277.4 g/mol |

Nom IUPAC |

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol |

InChI |

InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3 |

Clé InChI |

APUFHRLDCFVHFO-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)

![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B8745381.png)